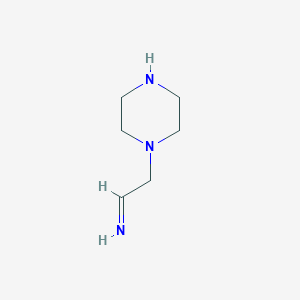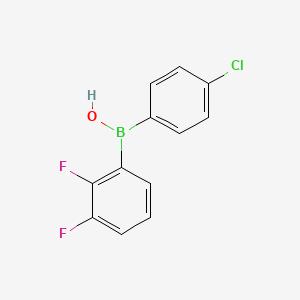
(4-Chlorophenyl)(2,3-difluorophenyl)borinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(2,3-difluorophenyl)borinic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom bonded to a 4-chlorophenyl group and a 2,3-difluorophenyl group. The presence of both chlorine and fluorine atoms in the phenyl rings imparts distinct reactivity and stability to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(2,3-difluorophenyl)borinic acid typically involves the reaction of 4-chlorophenylboronic acid with 2,3-difluorophenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)(2,3-difluorophenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Substituted phenylboronic acids or borinic acids.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)(2,3-difluorophenyl)borinic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the development of boron-containing drugs and enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)(2,3-difluorophenyl)borinic acid involves its interaction with molecular targets through its boron atom. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transmetalation step, where the boron-bound aryl group is transferred to the palladium catalyst. This step is crucial for the formation of the carbon-carbon bond in the final product .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 2,3-Difluorophenylboronic acid
- (3,4-Difluorophenyl)boronic acid
Uniqueness
(4-Chlorophenyl)(2,3-difluorophenyl)borinic acid is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination imparts distinct reactivity and stability compared to other boronic acids. The dual substitution pattern allows for selective reactions and applications that are not possible with simpler boronic acids .
Propiedades
Número CAS |
872495-76-6 |
|---|---|
Fórmula molecular |
C12H8BClF2O |
Peso molecular |
252.45 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(2,3-difluorophenyl)borinic acid |
InChI |
InChI=1S/C12H8BClF2O/c14-9-6-4-8(5-7-9)13(17)10-2-1-3-11(15)12(10)16/h1-7,17H |
Clave InChI |
CUROKTVHDUDSCO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)Cl)(C2=C(C(=CC=C2)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)
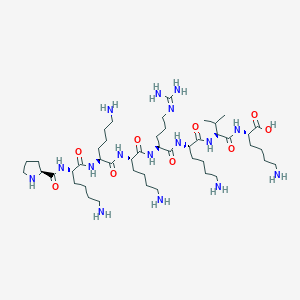
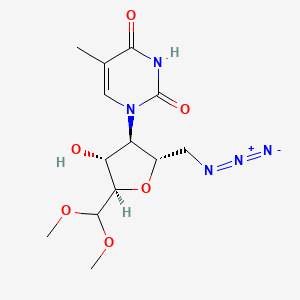
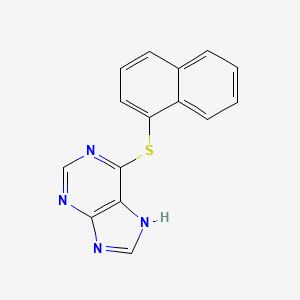
![6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169984.png)

![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)
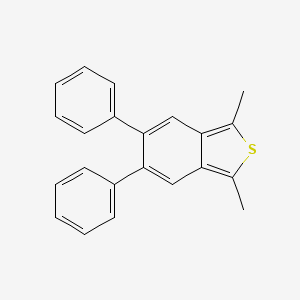

![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)
![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)
